methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 3-({(2Z)-6-chloro-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex heterocyclic compound featuring a chromene core fused with a benzoate ester. Key structural elements include:
- Chromene backbone: A 2H-chromen-2-ylidene system with a Z-configuration double bond.
- A tetrahydrofuran-2-ylmethyl carbamoyl group at position 3, contributing to hydrogen-bonding capabilities and conformational flexibility . A methyl benzoate ester at position 3 of the aromatic ring, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-[[6-chloro-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-29-23(28)14-4-2-5-17(11-14)26-22-19(21(27)25-13-18-6-3-9-30-18)12-15-10-16(24)7-8-20(15)31-22/h2,4-5,7-8,10-12,18H,3,6,9,13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUOUISWGBZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
- Structure: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide.
- Key Differences :
- Lacks the tetrahydrofuran carbamoyl group but includes a benzamide moiety.
- Contains dual 2-chlorophenyl groups, increasing steric bulk compared to the single chloro substituent in the target compound.
- Structure: 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one.
- Key Differences: Incorporates a pyrimidinone ring, enabling π-π stacking interactions. Replaces the benzoate ester with a phenyl group, altering metabolic pathways.
Agrochemical Analogues ()
Sulfonylurea herbicides (e.g., metsulfuron-methyl) share a methyl benzoate ester but differ significantly in core structure:
| Feature | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Core Structure | Chromene | 1,3,5-Triazine |
| Functional Groups | Carbamoyl, Chloro | Sulfonylurea, Methoxy |
| Bioactivity | Hypothetical: Enzyme inhibition | Acetolactate synthase inhibition |
| Solubility | Moderate (ester group) | High (polar sulfonylurea group) |
The triazine-based herbicides exhibit higher water solubility due to polar sulfonylurea groups, whereas the target compound’s chloro and carbamoyl groups may favor membrane permeability .
Hydrogen-Bonding and Crystallinity
The tetrahydrofuran carbamoyl group in the target compound can participate in hydrogen bonding, similar to patterns observed in chromene derivatives .
Research Findings and Hypothetical Data
Table 1: Structural and Functional Comparison
Q & A
Q. What comparative approaches validate ecological risk models against structural analogs?
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